

Application Notes and Protocols for ACP-319 in In Vivo Mouse Models

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Compound of Interest

Compound Name: ACP-319

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Introduction

ACP-319 is a second-generation, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation.[1][2] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the activation and function of B-cells.[3] This makes PI3K δ an attractive therapeutic target for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and certain types of non-Hodgkin lymphoma.[1][2][3] Preclinical studies in mouse models have demonstrated the anti-tumor activity of **ACP-319**, both as a single agent and in combination with other targeted therapies.[2][4]

These application notes provide a summary of the available data on the use of **ACP-319** in in vivo mouse models of B-cell malignancies, along with detailed experimental protocols to guide researchers in their study design.

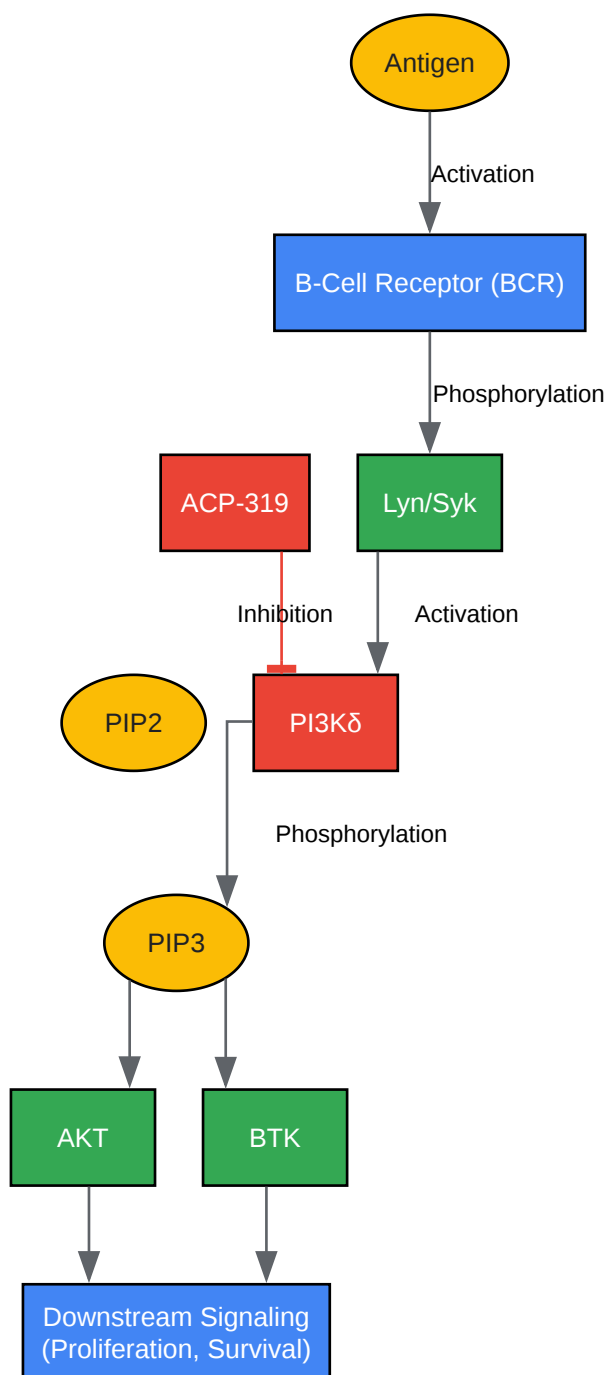
Data Presentation

The following table summarizes the quantitative data from a key preclinical study evaluating **ACP-319** in a mouse model of Chronic Lymphocytic Leukemia (CLL).

Parameter	Details	Reference
Mouse Model	TCL1-192 allografted NOD/SCID mice	[4]
Treatment Groups	1. Vehicle (2% w/v HPβCD in drinking water) 2. Acalabrutinib (0.15 mg/mL in drinking water) 3. ACP-319 (0.15 mg/mL in drinking water) 4. Acalabrutinib + ACP-319 (0.15 mg/mL of each in drinking water)	[4]
Dosage	Average daily dose of 25 mg/kg for each drug	[4]
Administration Route	Oral, in drinking water	[4]
Treatment Duration	Initiated 7 to 21 days after cell injection and continued until death or predetermined morbidity endpoints. For some cohorts, treatment was for 2 weeks before sacrifice.	[4]
Efficacy Endpoints	- Tumor burden in peripheral blood and spleen - Overall survival	[4]
Key Findings	- Combination therapy significantly reduced tumor burden in peripheral blood and spleen compared to single agents. - Combination therapy extended survival by over 2 weeks compared to either single agent.	[4]

Signaling Pathway

ACP-319 targets the PI3K δ isoform, a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, PI3K δ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and Bruton's tyrosine kinase (BTK), which in turn promote cell survival, proliferation, and differentiation. By inhibiting PI3K δ , **ACP-319** blocks the production of PIP3 and downstream signaling, leading to decreased survival and proliferation of malignant B-cells.^{[3][5][6][7][8][9]}



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Caption: PI3K δ signaling pathway in B-cells and the inhibitory action of **ACP-319**.

Experimental Protocols

In Vivo Xenograft Model of Chronic Lymphocytic Leukemia (CLL)

This protocol is based on the methodology used in the study by Herman et al. (2017).

a. Cell Culture:

- Culture TCL1-192 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Ensure cells are in the logarithmic growth phase and have high viability (>90%) before injection.

b. Animal Model:

- Use immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, to prevent rejection of the human cell line.
- House the mice in a specific pathogen-free (SPF) facility.
- Allow mice to acclimatize for at least one week before the start of the experiment.

c. Cell Implantation:

- Harvest TCL1-192 cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Inject the cell suspension intravenously (e.g., via the tail vein) into the mice. The number of cells to inject may need to be optimized, but a typical range is 5-10 x 10⁶ cells per mouse.

d. Treatment Administration:

- Prepare the **ACP-319** solution by dissolving it in a suitable vehicle. In the cited study, **ACP-319** was administered in drinking water containing 2% w/v HP β CD (hydroxypropyl- β -cyclodextrin).
- The concentration of **ACP-319** in the drinking water should be calculated to achieve the desired daily dose (e.g., 0.15 mg/mL to achieve an average daily dose of 25 mg/kg).
- Begin treatment 7 to 21 days after cell injection, once the disease is established.
- Provide the medicated or vehicle control drinking water ad libitum.
- Replace the drinking water with a freshly prepared solution regularly (e.g., twice a week).

e. Monitoring and Endpoints:

- Monitor the health of the mice regularly (e.g., daily) for any signs of toxicity or disease progression, such as weight loss, ruffled fur, or lethargy.
- Measure tumor burden by collecting peripheral blood samples (e.g., weekly or biweekly) and performing flow cytometry to quantify the percentage of leukemic cells.
- At the end of the study, euthanize the mice and harvest spleens to assess tumor infiltration.
- For survival studies, monitor mice until they meet pre-defined humane endpoints.

General Protocol for Subcutaneous Xenograft Models

For other B-cell lymphoma cell lines, a subcutaneous xenograft model may be employed.

a. Cell Preparation:

- Prepare a single-cell suspension of the desired B-cell lymphoma cell line in a sterile, serum-free medium or PBS. Matrigel can be mixed with the cell suspension to promote tumor growth.

b. Tumor Implantation:

- Anesthetize the mouse using an appropriate anesthetic.
- Inject the cell suspension (typically 100-200 μL) subcutaneously into the flank of the mouse.

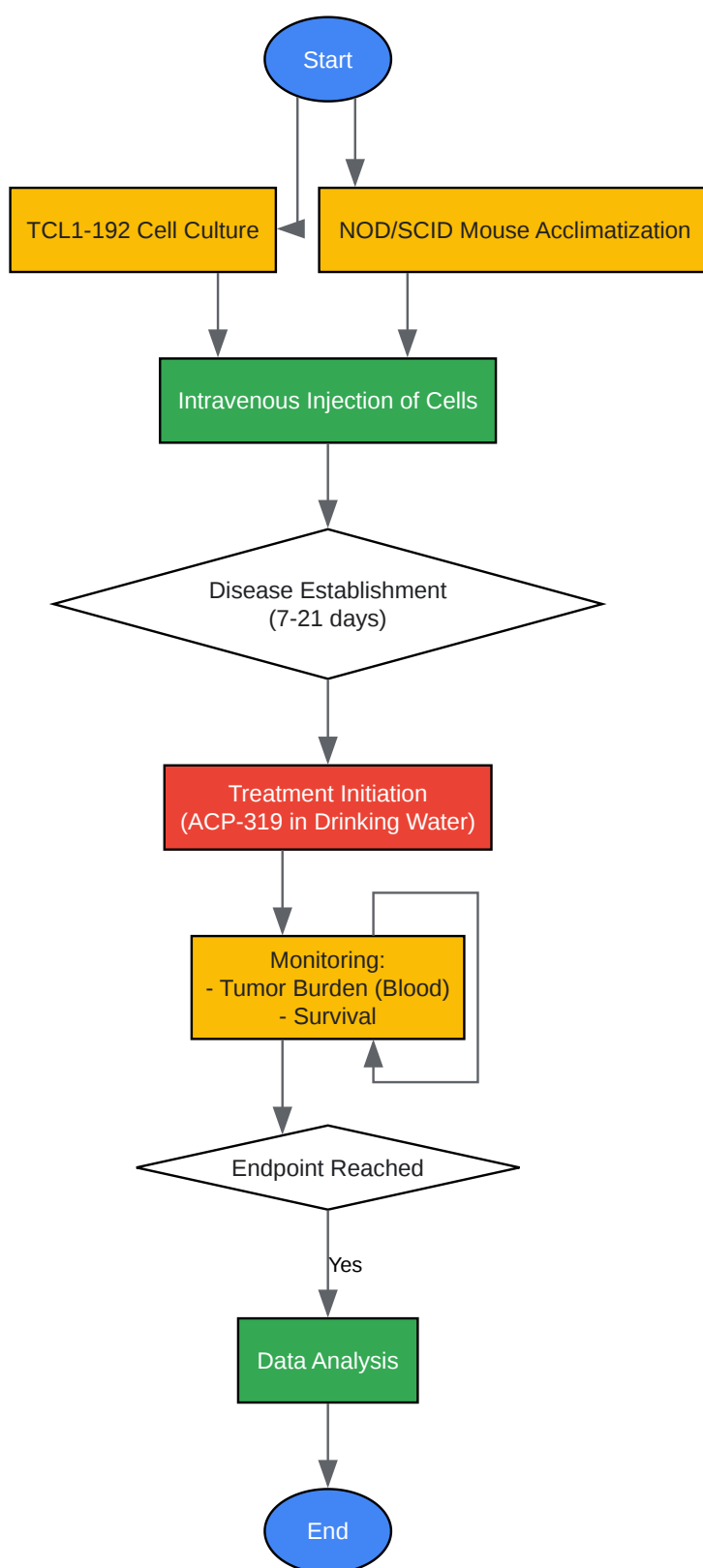
c. Tumor Measurement and Randomization:

- Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
- Calculate the tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$.
- When the average tumor volume reaches a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

d. Treatment and Monitoring:

- Administer **ACP-319** via the desired route (e.g., oral gavage, intraperitoneal injection, or in drinking water) at the predetermined dose and schedule.
- Monitor tumor growth and the general health of the mice as described in the previous protocol.
- The study can be terminated when tumors in the control group reach a maximum allowed size or after a specific treatment duration. At the end of the study, tumors can be excised and weighed.

Experimental Workflow Diagram



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Caption: Workflow for an in vivo mouse model study of **ACP-319** in CLL.

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